1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2,5-dimethoxybenzyl)piperidine-4-carboxamide
Description
The compound 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2,5-dimethoxybenzyl)piperidine-4-carboxamide (ID: L928-0062) is a polycyclic heteroaromatic derivative featuring a benzofuropyrimidine core linked to a piperidine-4-carboxamide scaffold. The 2,5-dimethoxybenzyl substituent on the piperidine nitrogen distinguishes it from related analogs. Its molecular formula is C25H26N4O4, with a molecular weight of 446.51 g/mol .
Properties
Molecular Formula |
C25H26N4O4 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[(2,5-dimethoxyphenyl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C25H26N4O4/c1-31-18-7-8-20(32-2)17(13-18)14-26-25(30)16-9-11-29(12-10-16)24-23-22(27-15-28-24)19-5-3-4-6-21(19)33-23/h3-8,13,15-16H,9-12,14H2,1-2H3,(H,26,30) |
InChI Key |
YTHOPLMXABTHGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNC(=O)C2CCN(CC2)C3=NC=NC4=C3OC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2,5-DIMETHOXYBENZYL)-4-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
-
Formation of the Benzofuro[3,2-d]pyrimidine Core: : This can be achieved through a sequential chlorination/demethylation and intramolecular cyclization pathway. For example, starting from 3-(2-methoxyphenyl)quinolin-4(1H)-one, chlorination followed by demethylation and cyclization yields the benzofuro[3,2-d]pyrimidine core .
-
Attachment of the Piperidinecarboxamide Moiety: : The piperidinecarboxamide moiety can be introduced through a nucleophilic substitution reaction. This involves reacting the benzofuro[3,2-d]pyrimidine core with a suitable piperidine derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2,5-DIMETHOXYBENZYL)-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the benzofuro[3,2-d]pyrimidine core, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzofuro[3,2-d]pyrimidine core and the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted benzofuro[3,2-d]pyrimidine derivatives.
Scientific Research Applications
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2,5-DIMETHOXYBENZYL)-4-PIPERIDINECARBOXAMIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2,5-DIMETHOXYBENZYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors involved in cellular processes. For example, it may inhibit certain kinases or interact with G-protein coupled receptors (GPCRs).
Pathways Involved: The compound can modulate signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations
The target compound is compared to three analogs (Table 1), highlighting differences in substituents and molecular properties:
Table 1: Structural and Physicochemical Comparison
| Compound ID | Substituent on Piperidine Nitrogen | Piperidine Carboxamide Position | Molecular Formula | Molecular Weight (g/mol) | Availability |
|---|---|---|---|---|---|
| L928-0062 (Target) | 2,5-Dimethoxybenzyl | 4 | C25H26N4O4 | 446.51 | 10 mg |
| L928-0405 | 4-Fluorophenylmethyl | 3 | C23H21FN4O2 | 404.44 | 28 mg |
| MolPort-009-700-821 (Ref) | 4-Chlorophenethyl | 4 | Not Provided | Not Provided | Screening |
Key Observations:
Substituent Effects: The 2,5-dimethoxybenzyl group (Target) introduces two electron-donating methoxy groups, which may enhance π-π stacking interactions with aromatic residues in biological targets compared to the 4-fluorophenylmethyl (electron-withdrawing fluorine) or 4-chlorophenethyl (bulkier chlorinated alkyl chain) groups .
Carboxamide Position :
- The target compound and MolPort-009-700-821 feature the carboxamide at the 4-position of the piperidine ring, while L928-0405 has it at the 3-position . This positional shift may influence conformational flexibility and hydrogen-bonding interactions with target proteins .
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (446.51 vs. 404.44 g/mol for L928-0405) correlates with increased steric bulk from the dimethoxybenzyl group, which could reduce aqueous solubility compared to analogs with smaller substituents .
Biological Activity
1-(benzofuro[3,2-d]pyrimidin-4-yl)-N-(2,5-dimethoxybenzyl)piperidine-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in cancer research and other therapeutic areas. This article explores its biological activity by reviewing synthesis methods, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C25H26N4O2
- Molecular Weight : 414.5 g/mol
- IUPAC Name : 1-(benzofuro[3,2-d]pyrimidin-4-yl)-N-(2,5-dimethoxybenzyl)piperidine-4-carboxamide
The structure includes a benzofuro-pyrimidine core linked to a piperidine ring through a carboxamide functional group. The presence of methoxy groups enhances solubility and may influence biological activity.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Annulation Reaction : Using aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine.
- Functional Group Modifications : Various reactions such as oxidation, reduction, and nucleophilic substitution can be performed to modify the compound for enhanced biological activity.
Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer properties through various mechanisms:
- Kinase Inhibition : The benzofuro-pyrimidine core has been associated with kinase inhibition, which is crucial in cancer cell signaling pathways.
- Apoptosis Induction : Studies have shown that related compounds can induce apoptosis in cancer cells, leading to reduced tumor growth.
Enzyme Inhibition
The compound may also act as an enzyme inhibitor:
- Acetylcholinesterase (AChE) Inhibition : Similar piperidine derivatives have demonstrated strong AChE inhibitory activity, which is beneficial in treating neurodegenerative diseases.
- Urease Inhibition : Compounds bearing the piperidine nucleus have shown significant urease inhibitory effects, which can be useful in managing certain infections.
Study 1: Anticancer Activity
In a study examining the anticancer effects of related benzofuro-pyrimidine derivatives, it was found that these compounds exhibited potent cytotoxicity against various cancer cell lines. The mechanism involved the modulation of apoptosis-related proteins and cell cycle arrest.
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory potential of similar compounds against AChE and urease. The results indicated that several derivatives had IC50 values in the low micromolar range, demonstrating their potential as therapeutic agents.
Comparative Analysis
| Compound Name | Structure | Key Characteristics |
|---|---|---|
| Benzothiazole derivatives | Contains a benzothiazole ring | Known for antimicrobial and anticancer properties |
| Pyrido[3,2-d]pyrimidines | Similar heterocyclic structure | Exhibits kinase inhibition activity |
| Piperazine analogs | Contains piperazine instead of piperidine | Often show neuroprotective effects |
The unique combination of functional groups in 1-(benzofuro[3,2-d]pyrimidin-4-yl)-N-(2,5-dimethoxybenzyl)piperidine-4-carboxamide sets it apart from other compounds, enhancing selectivity and potency against targeted biological pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
